molecular formula C28H23N5O8 B2469334 N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894931-31-8

N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B2469334
CAS No.: 894931-31-8
M. Wt: 557.519
InChI Key: BKQUVNMIJHTVNH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C28H23N5O8 and its molecular weight is 557.519. The purity is usually 95%.
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Properties

CAS No.

894931-31-8

Molecular Formula

C28H23N5O8

Molecular Weight

557.519

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C28H23N5O8/c1-37-17-8-9-19(21(10-17)38-2)29-24(34)13-32-20-12-23-22(39-15-40-23)11-18(20)27(35)33(28(32)36)14-25-30-26(31-41-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3,(H,29,34)

InChI Key

BKQUVNMIJHTVNH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with significant potential in pharmacology. Its unique structure incorporates multiple functional groups that suggest a diverse range of biological activities.

Structural Characteristics

The compound features:

  • Dimethoxyphenyl group : Enhances lipophilicity and biological interactions.
  • Dioxoloquinazoline moiety : Known for its potential anticancer properties.
  • Oxadiazole unit : Associated with antimicrobial and anticancer activities.

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer activity. The mechanism of action is hypothesized to involve the modulation of various biological pathways through specific binding interactions with molecular targets such as enzymes and receptors.

Table 1: Anticancer Activity Studies

StudyCell Lines TestedIC50 (µM)Notes
Zhang et al. (2023)HEPG2, MCF7, SW11161.18Compared to staurosporine (4.18 µM)
Ahsan et al. (2023)Various cancer lines0.47 - 1.4Targeting thymidylate synthase

The compound's mechanism likely involves:

  • Enzyme Inhibition : Targeting key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interacting with growth factor receptors such as EGFR.

Interaction Studies

Interaction studies are essential for elucidating the pharmacological profile of this compound. These studies can include:

  • Molecular Docking : To predict binding affinities to target proteins.
  • In Vitro Assays : To assess the biological efficacy against cancer cell lines.

Case Studies and Research Findings

Several research articles have documented the biological activities of compounds structurally related to N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo...). These studies often highlight the dual antimicrobial and anticancer potential of oxadiazole derivatives.

Notable Findings

  • Zhang et al. (2023) reported that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
  • Ahsan et al. (2023) demonstrated that compounds with oxadiazole cores showed promising activity against thymidylate synthase, an important enzyme for DNA synthesis.

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